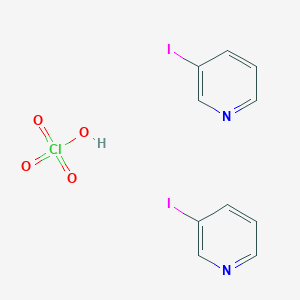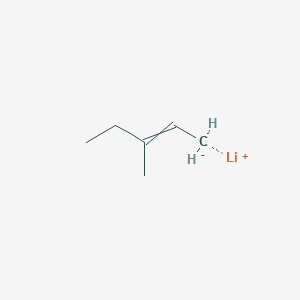![molecular formula C18H22NO2+ B14584557 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium CAS No. 61351-05-1](/img/structure/B14584557.png)
1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium is a chemical compound that features a piperidinium core substituted with a furan-2-ylmethyl group and a 2-oxo-2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with furan-2-ylmethyl halide, followed by the introduction of the 2-oxo-2-phenylethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form alcohols.
Substitution: The piperidinium nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperidinium compounds.
Applications De Recherche Scientifique
1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium involves its interaction with specific molecular targets. The furan ring and piperidinium core can interact with biological receptors, potentially modulating their activity. The 2-oxo-2-phenylethyl group may enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidine: Lacks the piperidinium ion, which may affect its reactivity and biological activity.
1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine, leading to different chemical and biological properties.
Uniqueness
1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium is unique due to its specific combination of functional groups and structural features. The presence of both the furan and 2-oxo-2-phenylethyl groups, along with the piperidinium ion, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
61351-05-1 |
|---|---|
Formule moléculaire |
C18H22NO2+ |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[1-(furan-2-ylmethyl)piperidin-1-ium-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C18H22NO2/c20-18(16-8-3-1-4-9-16)15-19(11-5-2-6-12-19)14-17-10-7-13-21-17/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2/q+1 |
Clé InChI |
FEHMYZBUGQZYSN-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+](CC1)(CC2=CC=CO2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


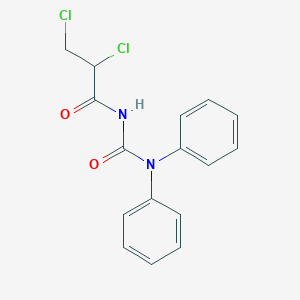
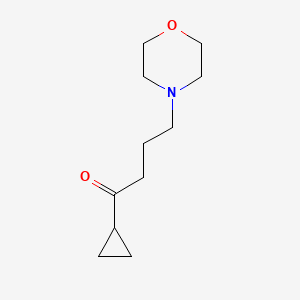
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
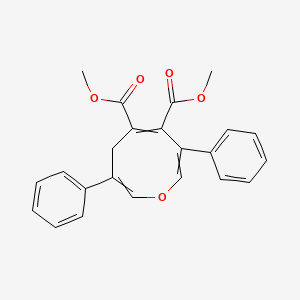



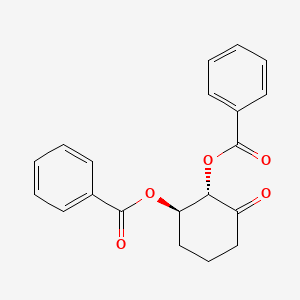
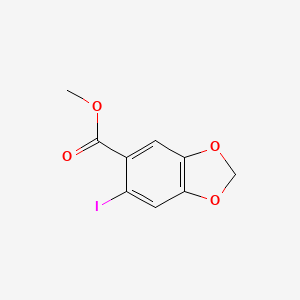
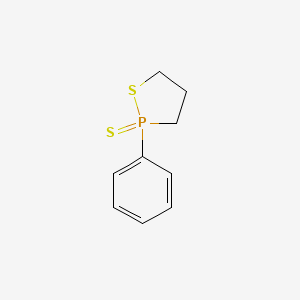
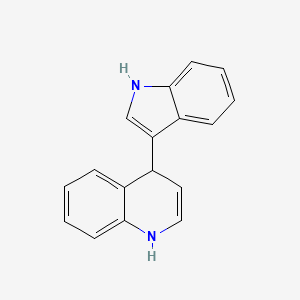
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
